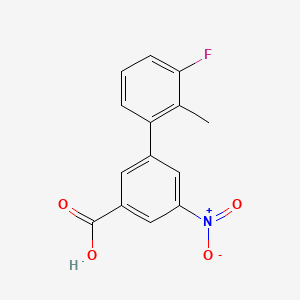

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmaceutical properties . The compound also contains a nitro group, which is often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

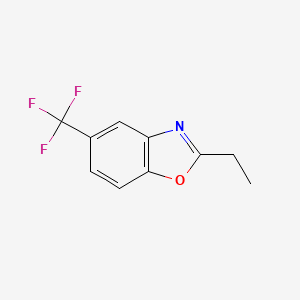

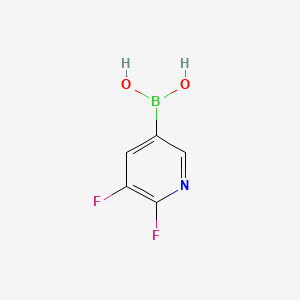

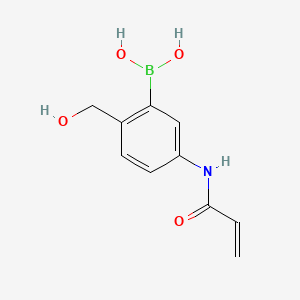

Again, specific reactions involving “3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” are not available. But, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

Synthesis of Organic Compounds

Heterocyclic Oriented Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, a close analog, serve as multireactive building blocks for heterocyclic oriented synthesis. This leads to the creation of various condensed nitrogenous cycles, which are significant in drug discovery (Soňa Křupková et al., 2013).

Fluorinated and Iodinated Templates for Syntheses

Research on various 2-fluoro-5-nitrobenzoic acids has contributed to the development of peptidomimetic types. These have applications in stabilizing β-turn conformations for certain sulfones and sulfoxide epimers, useful in developing extensive libraries of compounds for pharmaceutical research (Luyong Jiang & K. Burgess, 2002).

Environmental and Health Studies

Study of Pesticide Hydrolysates

Research involving 3-methyl-4nitrophenol, a hydrolysate of fenitrothion and a compound structurally related to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, has been focused on examining its potential as a mutagen precursor. This is particularly relevant in water treatment and environmental contamination studies (H. Takanashi et al., 2012).

Synthesis of Benzimidazoles for Potential Anticancer Agents

A study involving the synthesis of substituted benzimidazoles, utilizing compounds similar to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, has shown promise in developing anticancer agents. This involves a novel microwave-assisted protocol for rapid synthesis, indicating its potential in expedited drug development (G. Jagadeesha et al., 2023).

Luminescence Sensitization in Chemistry

- Luminescence Sensitization Studies: Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. This has implications in the development of luminescent materials and the study of molecular interactions in luminescent compounds (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Crystallography and Structural Analysis

- Crystallographic Studies: Crystal structures of various substituted benzoic acid derivatives, including those structurally similar to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, have been determined. These studies are crucial for understanding the molecular geometries and intermolecular interactions, which are key to material science and pharmaceutical research (S. Pramanik et al., 2019).

Eigenschaften

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIRPDNZSQTMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689268 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid | |

CAS RN |

1261962-57-5 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)